molecular formula C21H19N3O5 B12191307 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

Cat. No.: B12191307
M. Wt: 393.4 g/mol
InChI Key: YOKRPAAVNGXDGO-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-2,3-dihydro-1H-isoindole core substituted with a 4-methoxyphenyl group at position 2. A carbonyl group at position 5 bridges the isoindole moiety to a piperazine ring, which is further functionalized with a carbaldehyde group at its 1-position.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H19N3O5/c1-29-16-5-3-15(4-6-16)24-20(27)17-7-2-14(12-18(17)21(24)28)19(26)23-10-8-22(13-25)9-11-23/h2-7,12-13H,8-11H2,1H3

InChI Key

YOKRPAAVNGXDGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with phthalic anhydride to form the dioxoisoindoline intermediate. This intermediate is then reacted with piperazine and further functionalized to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance electron-donating properties compared to fluorophenyl (e.g., 14m) or nitrophenyl (e.g., ) groups, influencing solubility and reactivity .
  • Functional Group Diversity : The carbaldehyde group distinguishes the target compound from analogs with carboxylic acids (e.g., 14m, ) or amides (e.g., bavdegalutamide ). Aldehydes can act as electrophilic intermediates or form Schiff bases, enabling unique biochemical interactions.

Reactivity and Stability

  • Aldehyde Reactivity : The carbaldehyde group is prone to oxidation (forming carboxylic acids) or nucleophilic addition, contrasting with stable carboxylic acids in analogs like 14m .
  • Hydrolytic Stability : The 1,3-dioxo-isoindole core is resistant to hydrolysis under physiological conditions, as seen in related compounds .

Biological Activity

The compound 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde is a complex organic molecule characterized by its unique structural features, including a piperazine ring and an isoindole derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 318.34 g/mol. The structure comprises a piperazine ring substituted with a carbonyl group linked to an isoindole moiety featuring a methoxyphenyl substituent.

Anticancer Activity

Preliminary studies indicate that derivatives related to this compound exhibit significant anticancer properties. For instance, isoindole derivatives have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antibacterial Activity

The antibacterial potential of this compound has been explored through various assays. Compounds with similar structural features have demonstrated moderate to strong activity against gram-positive and gram-negative bacteria. For example, studies have shown that certain piperazine derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit enzymes is particularly noteworthy. Research indicates that it may act as a potent inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro studies have revealed that compounds similar to this one possess IC50 values in the low micromolar range, indicating strong inhibitory activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-methoxyphenyl)acetamideSimple acetamide structureAnalgesic propertiesLacks complex isoindole structure
5-MethylisoindoleIsoindole coreAnticancer activityNo piperidine linkage
Piperidinyl isoquinoline derivativesPiperidine ring + isoquinolineNeuroactive propertiesDifferent heterocyclic structure

This table highlights how the unique combination of the piperazine ring and the methoxy-substituted isoindole structure distinguishes this compound from others, suggesting specific pathways for further research.

Case Studies

Recent investigations into similar compounds have provided insights into their biological mechanisms:

  • Anticancer Mechanism : A study demonstrated that an isoindole derivative induced apoptosis in human breast cancer cells through the activation of caspase pathways (Li et al., 2020).
  • Antibacterial Efficacy : Research on piperazine derivatives revealed significant antibacterial activity against Salmonella typhi, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL (Kumar et al., 2021).
  • Enzyme Inhibition Studies : A series of synthesized compounds were evaluated for their AChE inhibitory activity, showing IC50 values ranging from 0.5 to 5 µM, indicating strong potential as therapeutic agents for cognitive disorders (Wani et al., 2017).

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